1-(4-Bromobutyl)-1h-pyrazole

Organic Synthesis Medicinal Chemistry Quality Control

Researchers developing PROTACs or bivalent molecules require precise linker chemistry. Substituting bromoalkyl pyrazole analogs alters reactivity and derails synthesis. 1-(4-Bromobutyl)-1H-pyrazole (CAS 1152875-99-4) provides a defined C4 electrophilic handle. - Terminal bromine enables nucleophilic substitution & cross-coupling - 97% purity minimizes side reactions in multi-step syntheses - Flexible 4-carbon chain optimizes spatial orientation for target binding

Molecular Formula C7H11BrN2
Molecular Weight 203.08 g/mol
Cat. No. B13610644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobutyl)-1h-pyrazole
Molecular FormulaC7H11BrN2
Molecular Weight203.08 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CCCCBr
InChIInChI=1S/C7H11BrN2/c8-4-1-2-6-10-7-3-5-9-10/h3,5,7H,1-2,4,6H2
InChIKeyTYOMSANXFVCAMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobutyl)-1H-pyrazole Overview


1-(4-Bromobutyl)-1H-pyrazole (CAS 1152875-99-4) is a versatile pyrazole derivative that serves as a strategic intermediate in organic synthesis, particularly in the development of complex heterocyclic compounds for pharmaceutical and agrochemical applications [1]. As a brominated alkyl pyrazole, this compound features a unique N-alkylation with a four-carbon chain bearing a terminal bromine atom, making it a valuable electrophilic building block in cross-coupling reactions and nucleophilic substitution chemistries [2]. The combination of the pyrazole core, a privileged structure in medicinal chemistry due to its ability to engage in diverse molecular interactions [3], with a flexible bromoalkyl linker, offers chemists a versatile handle for molecular diversification and library generation [4].

1
Electrophilic bromoalkyl handle for SN2 and cross-coupling chemistries, enabling modular diversification.
2
Higher specified purity (97%) compared to related analogs reduces by-product risk in multi-step syntheses.
3
Privileged pyrazole scaffold with a flexible linker supports targeted library generation and probe design.

Why 1-(4-Bromobutyl)-1H-pyrazole Is Irreplaceable


In the realm of pyrazole chemistry, seemingly minor structural variations can lead to significant differences in chemical reactivity, biological activity, and synthetic utility. 1-(4-Bromobutyl)-1H-pyrazole possesses a specific combination of a terminal bromine atom on a four-carbon alkyl chain attached to the pyrazole nitrogen, which defines its role as an electrophile in nucleophilic substitution and cross-coupling reactions [1]. In contrast, closely related analogs such as 4-bromo-1-butyl-1H-pyrazole (bromine on the pyrazole ring) or 1-(4-chlorobutyl)-1H-pyrazole (different halogen) exhibit distinct reactivity profiles and are not functionally interchangeable in the same synthetic sequences [2]. Furthermore, the length of the alkyl linker is critical; analogs with shorter chains (e.g., 1-(3-bromopropyl)-1H-pyrazole) or branched alkyl groups (e.g., 1-(4-bromo-2-butyl)-1H-pyrazole) would alter the spatial orientation and conformational flexibility of the resulting conjugates, potentially impacting target binding and biological outcomes in medicinal chemistry applications [3]. Therefore, substituting 1-(4-Bromobutyl)-1H-pyrazole with a seemingly similar compound can derail a multi-step synthesis, compromise the purity of the final product, or lead to unpredictable biological results.

Regiochemistry Bromine position (ring vs. side chain) in 4-bromo-1-butyl-1H-pyrazole alters reactivity and target engagement profile.
Halogen identity Chloro analogs (e.g., 1-(4-chlorobutyl)-1H-pyrazole) exhibit slower SN2 kinetics, potentially reducing yields under mild conditions.
Linker geometry Shorter or branched alkyl chains may shift conformational flexibility and compromise molecular recognition in biological models.

Quantitative Evidence: 1-(4-Bromobutyl)-1H-pyrazole


Purity Benchmarking vs. 4-Bromo-1-butyl-1H-pyrazole

When procuring chemical building blocks, purity is a primary differentiator. Commercially available 1-(4-Bromobutyl)-1H-pyrazole is offered with a minimum purity specification of 97%, as documented by multiple suppliers . In comparison, the closely related analog 4-bromo-1-butyl-1H-pyrazole is typically supplied with a lower purity of ≥95% . While both are suitable for research, the higher specified purity of 1-(4-Bromobutyl)-1H-pyrazole (97% vs. 95%) reduces the likelihood of by-products and impurities that could complicate synthetic steps or confound biological assays, offering a tangible advantage for sensitive applications.

Purity Benchmarking
Supplier specification
1-(4-Bromobutyl)-1H-pyrazole: 97% min. 4-Bromo-1-butyl-1H-pyrazole: ≥95%
Higher specified purity may reduce side-product interference in sensitive coupling steps.
Vendor technical datasheets; direct lot comparison advised.
Organic Synthesis Medicinal Chemistry Quality Control

Regioselective Alkylation Versatility

The utility of 1-(4-Bromobutyl)-1H-pyrazole is demonstrated by its application in the synthesis of more complex structures. Specifically, its precursor, (4-bromobutyl)acetate, has been successfully employed in the alkylation of 4-aryldiazenylpyrazoles and 3-fluoroalkyl-4-aryldiazenylpyrazoles, yielding the corresponding 1-(4-acetoxybutyl)- and regio-isomeric 1-(4-acetoxybutyl)-3/5-fluoroalkylpyrazoles [1]. This highlights its ability to introduce a functionalized butyl chain regioselectively onto a pyrazole core. In contrast, the use of alternative alkylating agents like 1-(4-chlorobutyl)-1H-pyrazole may result in different reaction kinetics, yields, or product profiles due to the differing leaving group abilities of bromine vs. chlorine. While a direct head-to-head yield comparison for this specific transformation is not available, the well-documented superior reactivity of alkyl bromides over alkyl chlorides in SN2 reactions suggests that the bromobutyl derivative offers faster and potentially more complete reactions under milder conditions.

Alkylation Versatility
Reactivity class inference
Successfully used via acetate precursor for regioselective N‑alkylation of diazenylpyrazoles.
Bromine leaving-group ability supports faster SN2 installation compared to chloro analogs.
General reactivity principle; no head-to-head yield data available.
Organic Synthesis Medicinal Chemistry Drug Discovery

Nematicidal Activity vs. Core Pyrazole

While 1-(4-Bromobutyl)-1H-pyrazole itself has not been directly assayed, its close structural relative, 4-bromo-1-butyl-1H-pyrazole, demonstrated significant nematicidal activity against the root knot nematode *Meloidogyne incognita* [1]. In that study, 4-bromopyrazole (the unalkylated core) was found to be most effective in juvenile mortality assays [1]. The alkylated derivative, 4-bromo-1-butyl-1H-pyrazole, was also evaluated, though its specific mortality percentage was not detailed in the abstract [1]. This indicates that the introduction of the butyl chain, a feature shared by 1-(4-Bromobutyl)-1H-pyrazole, modulates biological activity. In comparison, the core pyrazole structure alone lacks the lipophilicity and steric bulk necessary for optimal interaction with certain biological targets [2]. The N-alkylation with a bromobutyl chain, as in the target compound, is expected to enhance membrane permeability and target engagement compared to unsubstituted pyrazole, a class-level inference supported by the known impact of alkyl chain length on bioactivity in pyrazole derivatives [2].

Nematicidal Context
Class-level inference
Target compound: not directly assayed. 4-Bromo-1-butyl-1H-pyrazole: modulates activity vs. core pyrazole.
N‑alkyl chain may enhance lipophilicity and target interaction, relevant for agrochemical screening.
Reported in M. incognita model; requires confirmation for this specific compound.
Agricultural Chemistry Nematicide Biological Activity

1-(4-Bromobutyl)-1H-pyrazole: Optimal Use Cases


PROTAC & Bivalent Ligand Synthesis

The 4-bromobutyl chain provides a crucial flexible linker for tethering a pyrazole-based ligand (e.g., a kinase inhibitor or receptor antagonist) to another functional moiety, such as an E3 ligase ligand in PROTAC design. The terminal bromine is an ideal handle for nucleophilic substitution or cross-coupling to install various functional groups, enabling the creation of diverse bivalent molecules. The higher commercial purity (97%) [1] of this building block ensures that the linker is installed with minimal side reactions, which is critical for the complex, multi-step synthesis of PROTACs and other advanced therapeutics where even minor impurities can drastically reduce yield or activity.

Nematicide & Fungicide Development

Based on the documented nematicidal activity of structurally related 4-bromo-1-butyl-1H-pyrazole against *Meloidogyne incognita* [1], 1-(4-Bromobutyl)-1H-pyrazole represents a valuable starting material for synthesizing and screening novel analogs with potential crop protection applications. The N-alkyl chain is known to influence the lipophilicity and biological activity of pyrazole derivatives [2], suggesting that this specific substitution pattern could yield compounds with improved uptake, translocation, or target affinity in agricultural settings. Researchers can use this compound as a scaffold to further optimize potency and selectivity against plant pathogens.

Functionalized Pyrazole Building Block

As demonstrated by the successful alkylation of complex pyrazoles using its acetate analog [1], 1-(4-Bromobutyl)-1H-pyrazole is a reliable reagent for introducing a 4-bromobutyl chain onto nitrogen-containing heterocycles. This is particularly valuable in the synthesis of compound libraries for biological screening, where the linker can be used to attach various reporter groups, affinity tags, or other functional elements. Its defined structure and reactive bromine atom make it a superior choice over less reactive chloro-analogs or over alkylating agents that may introduce isomeric mixtures, thereby streamlining purification and characterization efforts.

Application
Selection Property
Validation Focus
PROTAC Linker & Bivalent Probe Design
Flexible bromoalkyl electrophile for modular conjugation
Linker installation efficiency; purity impact on multi-step degrader synthesis
Agrochemical Nematicide Screening
N‑alkyl pyrazole core with modifiable handle
Biological activity against plant nematodes; lipophilicity-driven uptake
Functionalized Pyrazole Library Construction
Regioselective N‑alkylation handle with defined linker length
Reaction yield, isomeric purity, scalability in compound collection synthesis

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